An In-Depth Technical Guide to 5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS No. 91601-61-5)
An In-Depth Technical Guide to 5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS No. 91601-61-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Ethenyl-1,3-dimethyl-1H-pyrazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical identity, plausible synthetic routes based on established pyrazole chemistry, expected spectroscopic characteristics, and potential applications derived from the well-documented bioactivity of the pyrazole scaffold. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the utility of this promising molecule.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a wide array of biologically active compounds.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and central nervous system modulators.
5-Ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-5-vinyl-1H-pyrazole) is a derivative that incorporates a reactive vinyl group, opening avenues for further chemical transformations and polymerization.[2] Its structure combines the stable, biologically relevant pyrazole core with a functional handle for creating more complex molecules.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for 5-Ethenyl-1,3-dimethyl-1H-pyrazole is presented in Table 1.
| Property | Value | Source |
| CAS Number | 91601-61-5 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| IUPAC Name | 5-ethenyl-1,3-dimethyl-1H-pyrazole | [2] |
| Appearance | Not available (likely a liquid or low-melting solid) | [2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
Synthetic Pathways: A Practical Approach
While a specific, published experimental protocol for the synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole has not been identified in the current literature, established methods for the synthesis of vinylpyrazoles provide a strong foundation for a plausible and efficient synthetic route.[3] A common and effective strategy involves the introduction of the vinyl group from a corresponding carbonyl precursor.
Proposed Synthetic Route: A Two-Step Approach
A logical and experimentally feasible approach to synthesize 5-Ethenyl-1,3-dimethyl-1H-pyrazole would involve a two-step process starting from the readily available 1,3-dimethyl-1H-pyrazol-5-ol. This method leverages a Vilsmeier-Haack formylation followed by a Wittig reaction.
Caption: Proposed two-step synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a detailed, step-by-step methodology based on established chemical principles for the proposed synthetic route.
Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
Formation of the Vilsmeier Reagent: Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Addition of Pyrazole Precursor: Dissolve 1,3-dimethyl-1H-pyrazol-5-ol in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
Part 2: Synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole (Wittig Reaction) [4][5]
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Ylide Preparation: In a separate flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the bright yellow-orange phosphonium ylide indicates a successful reaction.
-
Aldehyde Addition: Dissolve the 1,3-dimethyl-1H-pyrazole-5-carbaldehyde from Part 1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching and Workup: Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the mixture with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel to isolate the final product, 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Spectroscopic Characterization: What to Expect
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the two methyl groups, and the vinyl group.
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Pyrazole Ring Proton (H-4): A singlet is expected around δ 5.8-6.2 ppm.
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N-Methyl Protons (N-CH₃): A singlet integrating to three protons, likely in the range of δ 3.6-4.0 ppm.
-
C-Methyl Protons (C-CH₃): A singlet integrating to three protons, expected to be further upfield, around δ 2.1-2.5 ppm.
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Vinyl Protons (-CH=CH₂): A characteristic set of multiplets for the three vinyl protons, typically in the range of δ 5.0-7.0 ppm, showing geminal and cis/trans couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. C3 and C5 will be downfield compared to C4.
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Methyl Carbons: Two upfield signals for the N-methyl and C-methyl carbons.
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Vinyl Carbons: Two signals in the alkene region (δ 100-140 ppm).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 122.17 g/mol .
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for:
-
C=C stretching (vinyl): Around 1640 cm⁻¹
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C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹
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C-H stretching (aliphatic): Below 3000 cm⁻¹
Reactivity and Potential Applications
The chemical reactivity of 5-Ethenyl-1,3-dimethyl-1H-pyrazole is dominated by the vinyl group, making it a valuable building block for a variety of chemical transformations.
Key Reactions of the Vinyl Group
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex fused ring systems.[3]
-
Polymerization: The ethenyl moiety can undergo polymerization to form novel polymers with a pyrazole-containing backbone, which may have interesting material properties.
-
Functional Group Transformations: The double bond can be subjected to a wide range of reactions, such as hydrogenation, halogenation, and oxidation, to introduce new functional groups.
Potential in Drug Discovery and Agrochemicals
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[10][11][12][13] While specific biological data for 5-Ethenyl-1,3-dimethyl-1H-pyrazole is lacking, its structural features suggest potential in several areas:
-
As a Synthetic Intermediate: Its primary role is likely as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[2] The vinyl group provides a convenient point of attachment for various side chains and functional groups to build libraries of compounds for screening.
-
Potential Bioactivities: Based on the activities of other pyrazole derivatives, this compound and its derivatives could be investigated for:
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Anti-inflammatory properties
-
Antimicrobial activity
-
Anticancer effects
-
Agrochemical applications (e.g., insecticides, herbicides)
-
Caption: Reactivity and application pathways of 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Conclusion
5-Ethenyl-1,3-dimethyl-1H-pyrazole is a promising, yet underexplored, chemical entity. Its combination of a biologically relevant pyrazole core and a reactive vinyl group makes it a valuable target for further investigation. This guide has provided a framework for its synthesis, characterization, and potential applications, drawing upon the extensive body of knowledge surrounding pyrazole chemistry. It is hoped that this document will stimulate further research into this compound and its derivatives, ultimately unlocking their full potential in the fields of drug discovery, agrochemicals, and materials science.
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